molecular formula C8H10ClN3O B1635614 4-carbamimidoylbenzamide Hydrochloride CAS No. 59855-11-7

4-carbamimidoylbenzamide Hydrochloride

Cat. No.: B1635614
CAS No.: 59855-11-7
M. Wt: 199.64 g/mol
InChI Key: IYIAWOSYBLPUNL-UHFFFAOYSA-N
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Description

4-Carbamimidoylbenzamide Hydrochloride is a chemical compound with the molecular formula C8H10ClN3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to almost white crystalline powder form and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carbamimidoylbenzamide Hydrochloride typically involves the reaction of 4-aminobenzamide with cyanamide under acidic conditions to form the amidine group. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted benzamides or other derivatives depending on the nucleophile used.

Scientific Research Applications

4-Carbamimidoylbenzamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes involved in disease pathways.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Carbamimidoylbenzamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

    4-Aminobenzamide: A precursor in the synthesis of 4-Carbamimidoylbenzamide Hydrochloride, used in similar applications.

    Benzamidine Hydrochloride: Another amidine derivative with comparable enzyme inhibitory properties.

    4-Nitrobenzamide: Shares structural similarities but differs in its reactivity and applications.

Uniqueness: this compound is unique due to its specific amidine group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and other proteins makes it particularly valuable in biochemical and medical research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-carbamimidoylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H3,9,10)(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIAWOSYBLPUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59855-11-7
Record name 4-Amidinobenzamide Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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